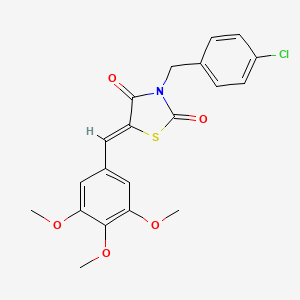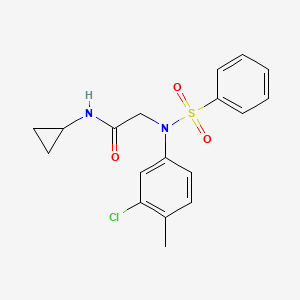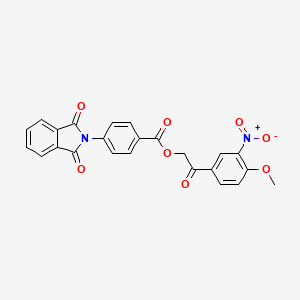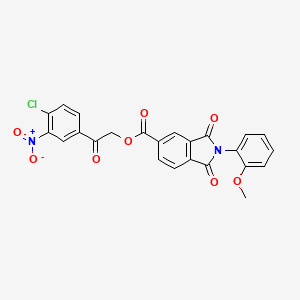
N~1~-(4-fluorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~1~-(4-fluorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as FMPGS, is a novel compound with potential therapeutic applications. This compound belongs to the family of glycine transporter inhibitors and acts as a competitive inhibitor of the glycine transporter type 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, which is essential for the regulation of neurotransmission. Inhibition of GlyT1 by FMPGS results in increased glycine concentration in the synaptic cleft, leading to enhanced neurotransmission.
Mechanism of Action
N~1~-(4-fluorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a competitive inhibitor of GlyT1, which is responsible for the reuptake of glycine from the synaptic cleft. Inhibition of GlyT1 by this compound results in increased glycine concentration in the synaptic cleft, leading to enhanced neurotransmission. Glycine is an essential co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological processes such as learning, memory, and synaptic plasticity. Enhanced glycine neurotransmission by this compound can modulate the activity of the NMDA receptor, leading to improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to increase extracellular glycine levels in the prefrontal cortex, hippocampus, and striatum, which are brain regions involved in various cognitive processes. This compound has also been shown to enhance the activity of the NMDA receptor and increase the release of dopamine and glutamate, which are neurotransmitters involved in reward and motivation. This compound has been shown to improve cognitive function, reduce negative symptoms, and enhance the efficacy of antipsychotic drugs in animal models of schizophrenia.
Advantages and Limitations for Lab Experiments
N~1~-(4-fluorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments, including its high selectivity and potency towards GlyT1, its ability to modulate the activity of the NMDA receptor, and its potential therapeutic applications in various neurological and psychiatric disorders. However, this compound also has some limitations, including its poor solubility in water, its potential toxicity at high doses, and its limited bioavailability in the brain.
Future Directions
There are several future directions for the research and development of N~1~-(4-fluorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, including the optimization of its pharmacokinetic and pharmacodynamic properties, the identification of its molecular targets and signaling pathways, the investigation of its potential use in combination with other drugs, and the exploration of its therapeutic potential in other neurological and psychiatric disorders. Further research is needed to fully understand the mechanism of action and therapeutic potential of this compound.
Scientific Research Applications
N~1~-(4-fluorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as schizophrenia, depression, and anxiety. Studies have shown that this compound can improve cognitive function, reduce negative symptoms, and enhance the efficacy of antipsychotic drugs. This compound has also been investigated for its potential use in the treatment of pain and addiction.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4S/c1-28-19-7-5-6-18(14-19)24(29(26,27)20-8-3-2-4-9-20)15-21(25)23-17-12-10-16(22)11-13-17/h2-14H,15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHIERXXXSGTRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4,5-triethoxy-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B3678645.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide](/img/structure/B3678653.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3678661.png)
![N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3678668.png)

![N-(2-methoxy-5-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3678677.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3678692.png)

![N-{[(2,5-dichlorophenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide](/img/structure/B3678702.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3678708.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2-bromo-4,6-dimethylphenoxy)acetamide](/img/structure/B3678714.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3678720.png)
